

Synthesis and Characterization of 3-Iodo-4-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: **3-Iodo-4-nitroanisole**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **3-Iodo-4-nitroanisole**, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines detailed experimental protocols for two synthetic routes, presents key characterization data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Compound Overview

3-Iodo-4-nitroanisole (also known as 4-Iodo-3-nitroanisole) is an aromatic compound with the chemical formula $C_7H_6INO_3$. Its structure features a benzene ring substituted with an iodine atom, a nitro group, and a methoxy group. This substitution pattern makes it a versatile intermediate for introducing the iodo-nitro-anisole moiety into more complex molecules through various cross-coupling reactions.

Table 1: Physicochemical Properties of **3-Iodo-4-nitroanisole**

Property	Value	Reference
Molecular Formula	C ₇ H ₆ INO ₃	[1]
Molecular Weight	279.03 g/mol	[2]
Appearance	Yellow crystalline solid	[1]
Melting Point	78-82 °C	[1]
CAS Number	58755-70-7	[1]

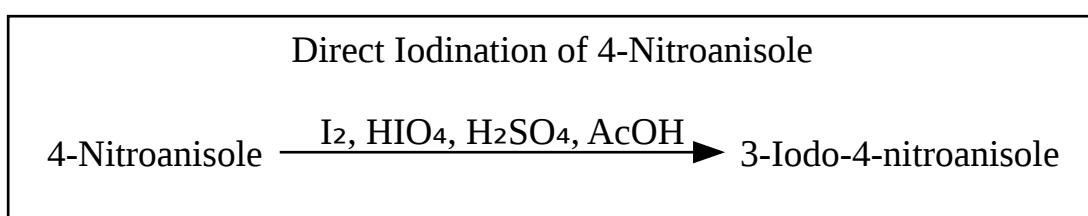
Synthesis of 3-Iodo-4-nitroanisole

Two primary synthetic routes for the preparation of **3-Iodo-4-nitroanisole** are presented: the direct iodination of 4-nitroanisole and the Sandmeyer reaction starting from 3-amino-4-nitroanisole.

Route 1: Direct Iodination of 4-Nitroanisole

This method involves the direct electrophilic iodination of the commercially available starting material, 4-nitroanisole. The reaction is facilitated by an in-situ generated electrophilic iodine species.

Reaction Scheme:



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Caption: Direct iodination of 4-nitroanisole.

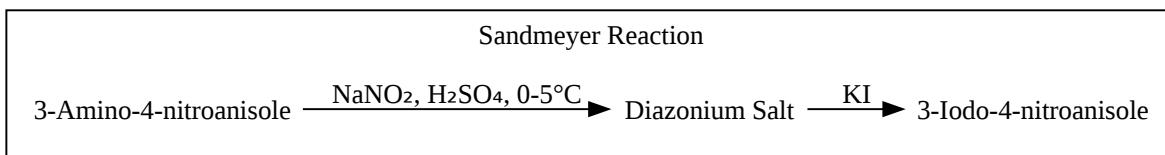
Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroanisole (1.0 eq.).
- Reagent Addition: Add glacial acetic acid as the solvent, followed by iodine (I_2 , 0.5 eq.) and periodic acid dihydrate ($HIO_4 \cdot 2H_2O$, 0.2 eq.).
- Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4).
- Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
- Quenching: Add a saturated solution of sodium thiosulfate ($Na_2S_2O_3$) to quench any remaining iodine.
- Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a cold solution of sodium bicarbonate ($NaHCO_3$) to neutralize any remaining acid.
- Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure **3-Iodo-4-nitroanisole**.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route starting from an aromatic amine. This multi-step synthesis involves the diazotization of 3-amino-4-nitroanisole followed by the introduction of iodine.[3][4]

Reaction Scheme:



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Caption: Synthesis via Sandmeyer reaction.

Experimental Protocol:

Step 1: Diazotization of 3-Amino-4-nitroanisole

- Amine Solution: Dissolve 3-amino-4-nitroanisole (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5°C in a beaker placed in an ice bath.
- Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO_2 , 1.1 eq.) in cold water.
- Diazotization: Slowly add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0 and 5°C with vigorous stirring. The formation of the diazonium salt is indicated by a change in color.

Step 2: Iodination

- Iodide Solution: Prepare a solution of potassium iodide (KI , 1.2 eq.) in water.
- Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution will be observed.
- Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.
- Work-up and Isolation: The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water.
- Purification: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **3-Iodo-4-nitroanisole**.

Characterization Data

The synthesized **3-Iodo-4-nitroanisole** can be characterized using various spectroscopic techniques. The following tables summarize the expected data.

Table 2: ^1H NMR Spectral Data of **3-Iodo-4-nitroanisole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~3.9	s	3H	-OCH ₃

Note: Predicted chemical shifts based on the analysis of substituted aromatic compounds. The exact values may vary depending on the solvent and spectrometer frequency.

Table 3: ^{13}C NMR Spectral Data of **3-Iodo-4-nitroanisole**

Chemical Shift (δ , ppm)	Assignment
~163	C-OCH ₃
~148	C-NO ₂
~135	Ar-CH
~128	Ar-CH
~115	Ar-CH
~90	C-I
~57	-OCH ₃

Note: Predicted chemical shifts based on incremental calculations and data from similar structures.

Table 4: Infrared (IR) Spectroscopy Data of **3-Iodo-4-nitroanisole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1590, 1480	Medium-Strong	Aromatic C=C stretch
~1520, 1340	Strong	Asymmetric and symmetric NO ₂ stretch
~1260	Strong	Aryl-O-C stretch
~820	Strong	C-I stretch

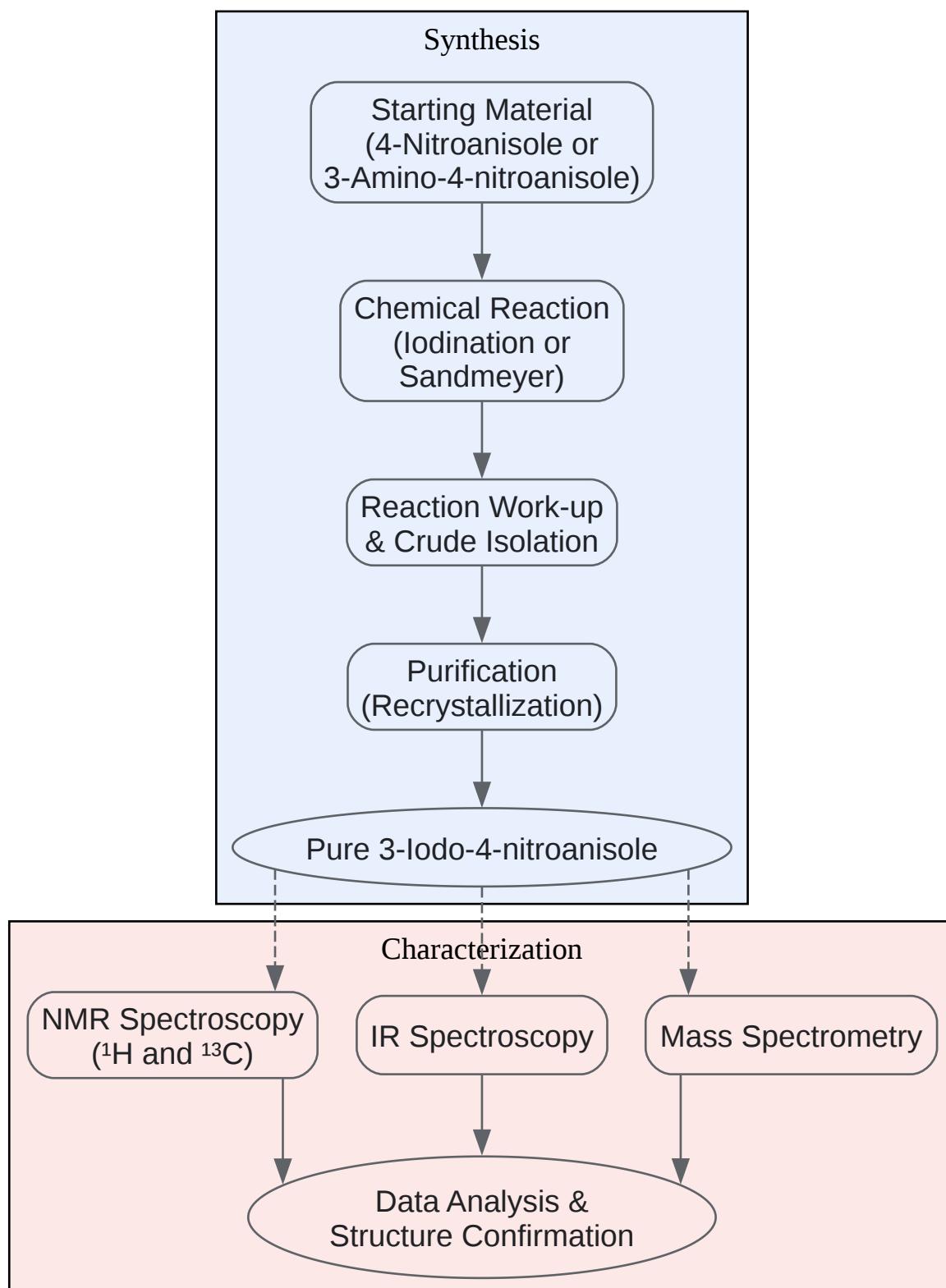
Table 5: Mass Spectrometry (MS) Data of **3-Iodo-4-nitroanisole**

m/z	Relative Intensity (%)	Assignment
279	High	[M] ⁺ (Molecular Ion)
233	Moderate	[M - NO ₂] ⁺
127	Moderate	[I] ⁺
107	Moderate	[M - I - NO ₂] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: Fragmentation pattern is predicted based on the structure. The molecular ion peak is expected to be prominent.[2]

Experimental Workflow and Logic

The overall process for the synthesis and characterization of **3-Iodo-4-nitroanisole** can be visualized as a logical workflow.

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Caption: General workflow for synthesis and characterization.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

- **3-Iodo-4-nitroanisole:** May be harmful if swallowed, inhaled, or in contact with skin.[\[1\]](#)
- 4-Nitroanisole: Toxic and a potential carcinogen.
- Iodine: Corrosive and causes burns.
- Periodic Acid: A strong oxidizing agent.
- Concentrated Sulfuric Acid: Highly corrosive.
- Sodium Nitrite: Toxic and an oxidizing agent.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

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